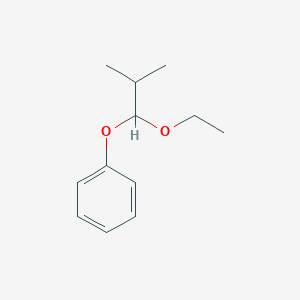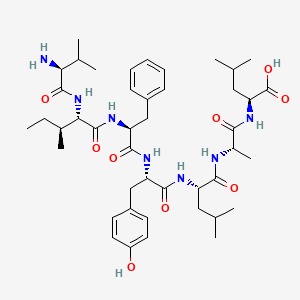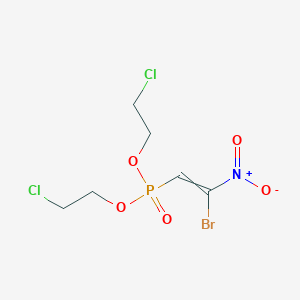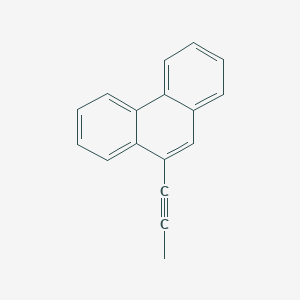![molecular formula C16H12N2O4 B14255920 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid CAS No. 185101-97-7](/img/structure/B14255920.png)
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid: is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoresponsive properties, which make them useful in various applications such as liquid crystal displays, photolithography, and as molecular switches. The compound features an azobenzene core with an acryloyloxy group and a benzoic acid moiety, which contribute to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with an acryloyloxy-substituted phenol. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(acryloyloxy)phenol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions:
Photoisomerization: The compound undergoes reversible trans-cis isomerization upon exposure to UV and visible light. This property is crucial for its applications in molecular switches and photoresponsive materials.
Substitution Reactions: The acryloyloxy group can participate in polymerization reactions, making the compound useful as a monomer in the synthesis of polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Photoisomerization: UV light (around 365 nm) for trans to cis isomerization and visible light (around 450 nm) for the reverse process.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products:
Photoisomerization: Cis and trans isomers of the compound.
Polymerization: Polymers with azobenzene moieties incorporated into the backbone.
Hydrolysis: 4-(Acryloyloxy)phenol and benzoic acid.
科学研究应用
Chemistry:
Photoresponsive Materials: Used in the development of light-responsive polymers and hydrogels.
Molecular Switches: Employed in the design of molecular devices that can be controlled by light.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.
Medicine:
Drug Delivery Systems: Explored for use in light-triggered drug release mechanisms.
Industry:
Liquid Crystal Displays: Incorporated into liquid crystal formulations for improved display performance.
Photolithography: Used as a photoresist material in the fabrication of microelectronic devices.
作用机制
The primary mechanism by which 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid exerts its effects is through photoisomerization . The azobenzene core undergoes a reversible trans-cis isomerization upon exposure to UV and visible light. This structural change alters the physical and chemical properties of the compound, such as its polarity and molecular conformation. These changes can be harnessed to control the behavior of materials and devices at the molecular level.
相似化合物的比较
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid
- 4-[(4-(Allyloxy)phenylazo]benzoic acid
Comparison:
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid: Similar in structure but with an ethoxy linker instead of a direct acryloyloxy group. This modification can affect the compound’s solubility and reactivity.
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid: Contains a hexyloxy group, which increases hydrophobicity and may influence the compound’s phase behavior in liquid crystal applications.
- 4-[(4-(Allyloxy)phenylazo]benzoic acid: Features an allyloxy group, which can participate in additional polymerization reactions, providing versatility in material design.
The uniqueness of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid lies in its combination of photoresponsive azobenzene core and polymerizable acryloyloxy group, making it a valuable compound for advanced material applications.
属性
CAS 编号 |
185101-97-7 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
4-[(4-prop-2-enoyloxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c1-2-15(19)22-14-9-7-13(8-10-14)18-17-12-5-3-11(4-6-12)16(20)21/h2-10H,1H2,(H,20,21) |
InChI 键 |
YCGSXXYWIBUNNF-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)




![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)


![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)



![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

